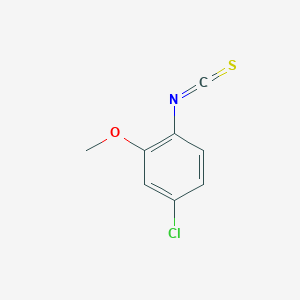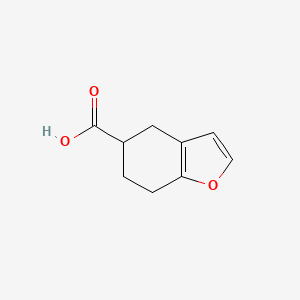
(2,6-Diisopropylphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diisopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C12H21ClN2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,6-diisopropylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diisopropylphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-diisopropylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (2,6-Diisopropylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
(2,6-Diisopropylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of (2,6-Diisopropylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the 2,6-diisopropylphenyl group.
Phenylhydrazine: Another hydrazine derivative with a phenyl group instead of the 2,6-diisopropylphenyl group.
2,6-Diisopropylphenylhydrazone: A related compound where the hydrazine moiety is replaced with a hydrazone group
Uniqueness: (2,6-Diisopropylphenyl)hydrazine hydrochloride is unique due to the presence of the bulky 2,6-diisopropylphenyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C12H21ClN2 |
|---|---|
Molecular Weight |
228.76 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-13;/h5-9,14H,13H2,1-4H3;1H |
InChI Key |
ZAETWSNEVIIXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


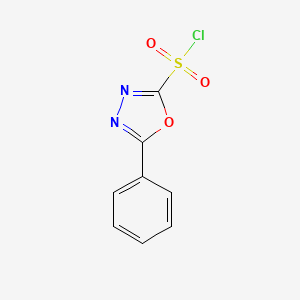
![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

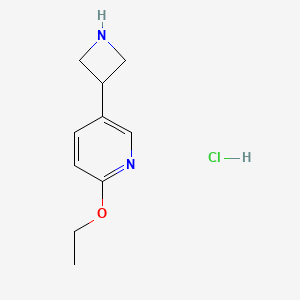
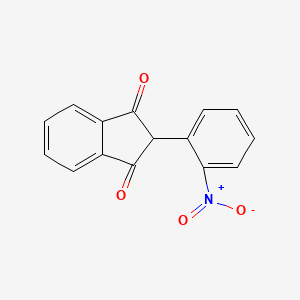
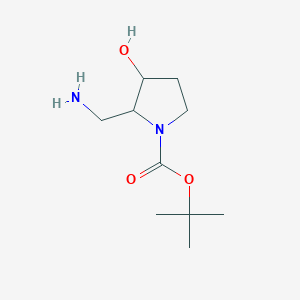


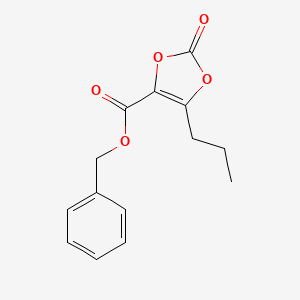

![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
